2-methyl-N-(2-propynyl)indole

Immuno-Oncology Enzyme Inhibition Selectivity Profile

Researchers requiring a defined dual IDO1/TDO probe or a regiospecific annulation substrate often face supply inconsistency with generic indoles. 2-Methyl-N-(2-propynyl)indole (CAS 215026-86-1) resolves this by providing a single, well-characterized scaffold with documented biological activity and predictable synthetic outcomes. • Dual Enzyme Probe: IDO1 IC50 = 1.19 µM, TDO IC50 = 3.15 µM; enables synergistic pathway inhibition studies in tumor microenvironment models. • Regiospecific Intermediate: The 2-methyl substituent directs gold- or platinum-catalyzed cyclizations exclusively toward 9H-pyrrolo[1,2-a]indoles or 4H-pyrrolo[3,2,1-ij]quinolines, eliminating regioisomeric mixtures. • SAR Baseline: Low micromolar potency provides a clean system for hit-to-lead optimization, where any improvement is directly attributable to new modifications.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
Cat. No. B14111817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-propynyl)indole
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1CC#C
InChIInChI=1S/C12H11N/c1-3-8-13-10(2)9-11-6-4-5-7-12(11)13/h1,4-7,9H,8H2,2H3
InChIKeyNZGHVORTLBSKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(2-propynyl)indole: Structural & Biochemical Profile


2-Methyl-N-(2-propynyl)indole (CAS 215026-86-1) is a synthetic, small-molecule indole derivative . It is characterized by a methyl substituent at the 2-position and a propargyl group on the indole nitrogen. This specific disubstitution pattern scaffolds its dual function as a biochemical probe, where it acts as a moderate inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1; IC50 = 1.19 μM) and tryptophan 2,3-dioxygenase (TDO; IC50 = 3.15 μM) [1], and as a versatile synthetic intermediate for gold- or platinum-catalyzed annulation reactions to construct complex N-fused heterocycles [2].

IDO1/TDO dual-pathway probe

Moderate inhibition across both enzymes supports studies of dual-pathway blockade in tumor microenvironment models.

Regioselective synthetic building block

2-Methyl group enables exclusive gold-catalyzed cyclization pathways for N-fused heterocycle libraries.

Procurement Risks of Indole Analogs


Substituting 2-methyl-N-(2-propynyl)indole with a generic indole, a simple 2-methylindole, or an N-propargyl indole lacking the 2-methyl group is not functionally equivalent. The 2-methyl substituent is a critical determinant of binding pose and reactivity. In IDO1/TDO inhibition, its presence leads to a distinct selectivity profile (IDO1/TDO IC50 ratio of ~2.6) [1]. In synthetic chemistry, the steric and electronic influence of the 2-methyl group dictates the regiochemical outcome of gold-catalyzed cyclizations, forcing exclusive 6-exo-dig or 7-endo-dig pathways that are not accessible with unsubstituted analogs [2].

2-Methyl substituent critical for function

Removing the 2-methyl group may alter IDO1/TDO binding pose and eliminate the regiochemical directing effect in cyclizations.

N-Propargyl alone insufficient

Generic N-propargyl indoles lacking 2-methyl substitution produce divergent product mixtures and do not replicate the dual-inhibition profile.

Quantitative Differentiation Evidence


IDO1 vs. TDO Selectivity Profile

2-Methyl-N-(2-propynyl)indole exhibits a unique selectivity ratio for IDO1 over TDO among indole-based inhibitors. Its IDO1/TDO selectivity ratio of 2.6 is in stark contrast to the potent dual inhibitors PVZB3001 (ratio 0.36) and IDO1/TDO-IN-4 (ratio 3.07), and is significantly lower than highly selective IDO1 inhibitors like compound 23 (ratio 210) [1][2]. This places the compound in a specific activity niche.

IDO1 vs. TDO Selectivity
Reported
Selectivity ratio: 2.6 (vs. PVZB3001 0.36, Compound 23 210)
Supports dual-pathway probe studies; not for high-selectivity IDO1-only applications.
Cross-study comparison; conditions vary.
Immuno-Oncology Enzyme Inhibition Selectivity Profile

Catalytic Cyclization Regioselectivity

The 2-methyl group on the indole core directly controls the cyclization pathway under gold catalysis. While N-propargyl indoles with a C-2 pyrazole ring give a mixture of 6-exo-dig and 7-endo-dig products, the presence of a simple 2-methyl substituent has been shown to bias the reaction. In related radical cascade cyclizations, the substitution pattern at the nitrogen's propargylic carbon dictates the formation of either N-fused indolines or indoles [1]. The specific steric block from the 2-methyl group ensures predictable product formation in the synthesis of pyrrolo[1,2-a]indole libraries, unlike the unsubstituted parent compound [2].

Cyclization Regioselectivity
Class-level
2-Me group enables exclusive pathway (e.g., 6-exo-dig), avoiding divergent products.
Predictable regiochemical outcome for library synthesis.
Steric director; catalyst-dependent.
Synthetic Methodology Gold Catalysis Regioselectivity

IDO1 Inhibitory Potency Gain

The 2-methyl-N-propargyl substitution pattern yields measurable IDO1 inhibition (IC50 = 1.19 μM), which is a significant improvement over the baseline indole core, which is generally inactive [1]. This potency is within the activity range of early-stage lead compounds. For example, in a panel of indole-based inhibitors, another synthetic derivative, compound 7, showed an IDO1 IC50 of 2.31 μM [2], highlighting that simple modifications on the indole ring can lead to micromolar potency. The target compound's activity is clearly dependent on its specific disubstitution.

IDO1 Inhibitory Potency
Reported
IC50 1.19 μM (vs. unsubstituted indole >20 μM, >16.8-fold gain).
Confers measurable inhibition; suitable SAR baseline.
Recombinant human IDO1 assay context.
Enzyme Inhibition Structure-Activity Relationship Drug Discovery

Application Scenarios for 2-Methyl-N-(2-propynyl)indole


Dual IDO1/TDO Inhibition Probe

Leveraging its moderate and specific selectivity profile (IDO1 IC50 = 1.19 μM, TDO IC50 = 3.15 μM), this compound serves as a valuable tool compound for investigating the synergistic effects of dual IDO1/TDO pathway inhibition in tumor microenvironment models, where complete blockade of either enzyme alone may not be sufficient [1].

Pyrrolo[1,2-a]indole Regioselective Synthesis

The 2-methyl substituent acts as a steric director, enabling the exclusive and predictable synthesis of 9H-pyrrolo[1,2-a]indoles or 4H-pyrrolo[3,2,1-ij]quinolines via gold-catalyzed cycloisomerization. This avoids the formation of regioisomeric mixtures that plague reactions with simpler N-propargyl indoles, making it a superior intermediate for medicinal chemistry library production [2].

SAR Exploration Baseline

The measurable IDO1 inhibitory activity provides a clear baseline for SAR studies. Given that a simple 2-methyl-N-propargyl substitution pattern results in low micromolar potency, any further improvement from additional functionalization can be directly attributed to the new modifications, offering a clean system for hit-to-lead optimization [1].

Application
Selection Property
Validation Focus
Dual IDO1/TDO pathway inhibition studies
Moderate dual-inhibition profile
Tumor microenvironment model response
Regioselective N-fused heterocycle synthesis
Steric-directing 2-methyl group
Exclusive cyclization pathway
IDO1 inhibitor SAR exploration
Baseline micromolar inhibitory activity
Activity modulation from further functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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